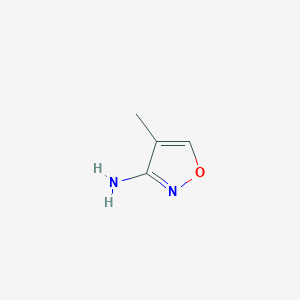

4-Methyl-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-7-6-4(3)5/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENISVMEYSGVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549699 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-43-2 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2-oxazol-3-amine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs.[1] Within this class, 3-aminoisoxazole derivatives are particularly valuable as versatile intermediates. They serve as foundational building blocks for a wide range of pharmacologically active compounds, most notably the sulfa drugs, where the 3-amino group is essential for coupling with benzenesulfonyl chlorides to form the critical sulfonamide linkage.[2]

4-Methyl-1,2-oxazol-3-amine, the subject of this guide, is a key intermediate in the synthesis of various therapeutic agents. Its strategic substitution pattern makes it an important synthon for drug development professionals. This guide provides a detailed exploration of the core synthetic strategies for its preparation, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to ensure reproducibility and efficiency.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 4-methyl-3-aminoisoxazole ring system is primarily achieved through two distinct and powerful strategies:

-

Direct Cyclization via Condensation with Hydroxylamine: This classical and convergent approach involves the reaction of a three-carbon acyclic precursor, typically a nitrile derivative, with hydroxylamine. The nitrile functionality serves as the nitrogen source for the C3-amino group, making this a highly atom-economical route.

-

Post-Cyclization Functionalization: This modern, two-step strategy involves the initial synthesis of a functionalized isoxazoline ring, which is subsequently converted to the target 3-aminoisoxazole. This method offers significant advantages in terms of substrate scope and modularity, allowing for late-stage diversification.[3][4]

This guide will dissect both methodologies, providing the necessary technical detail for practical application in a research and development setting.

Methodology I: Direct Cyclization of Halogenated Nitriles

This method represents one of the most direct pathways to 3-aminoisoxazoles and is well-documented in patent literature for its scalability.[2] The core of this strategy is the base-mediated reaction between a suitably substituted α,β-dihalocarboxylic acid nitrile and a hydroxylamine equivalent, which triggers a cascade of nucleophilic attack, cyclization, and elimination to form the aromatic isoxazole ring.

Causality and Mechanistic Rationale

The reaction is initiated by the deprotonation of hydroxylamine in an alkaline medium, generating a potent nucleophile. This attacks the β-carbon of the dihalo-nitrile. A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the electrophilic nitrile carbon leads to the formation of the five-membered ring. The final aromatization step occurs through the elimination of the halogen atoms and water, driven by the formation of the stable heterocyclic ring system. The use of a protected hydroxylamine derivative, such as N-carbamoyl-hydroxylamine, can enhance stability and handling while often improving yields.[2]

Experimental Protocol: Synthesis from α,β-Dibromo-butyric acid nitrile

This protocol is adapted from the general procedures described in U.S. Patent 3,242,189.[2]

Step-by-Step Procedure:

-

Preparation of Hydroxylamine Reagent: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 9.0 g (0.225 mole) of sodium hydroxide in 50 ml of water. To this solution, add 5.7 g (0.075 mole) of N-carbamoyl-hydroxylamine, maintaining the internal temperature at approximately 8°C.

-

Preparation of Nitrile Solution: In a separate flask, prepare a solution of α,β-dibromo-butyric acid nitrile. Note: This starting material can be synthesized by the bromination of crotononitrile.

-

Cyclization Reaction: Introduce the α,β-dibromo-butyric acid nitrile solution dropwise into the stirred hydroxylamine reagent solution over 15 minutes. It is critical to maintain the internal temperature at 8°C during the addition.

-

Reaction Maturation: Once the addition is complete, continue shaking or stirring the mixture for 45 hours at 20°C.

-

Reaction Completion and Work-up: Following the maturation period, heat the mixture under reflux in a water bath for 3 hours. Subsequently, evaporate the reaction mixture to dryness under reduced pressure.

-

Product Extraction: Extract the resulting dry residue with two portions of 100 ml of benzene.

-

Isolation: Combine the benzene extracts and concentrate them under reduced pressure to yield the crude 4-Methyl-1,2-oxazol-3-amine. Further purification can be achieved through recrystallization or column chromatography.

Trustworthiness and Self-Validation

A key challenge in this direct cyclization approach can be the formation of isomeric byproducts, such as 5-aminoisoxazoles.[5] The regiochemical outcome is highly dependent on the substitution pattern of the starting nitrile and the specific reaction conditions. Therefore, rigorous analytical characterization (NMR, MS) of the final product is essential to confirm the identity and purity of the desired 3-amino-4-methyl isomer. The use of N-hydroxyurea or similar protected hydroxylamines has been reported to afford better regioselectivity compared to hydroxylamine hydrochloride.[5]

Visualization: Direct Cyclization Pathway

Caption: Reaction workflow for direct cyclization synthesis.

Methodology II: Two-Step Synthesis via Amination and Oxidation of a 3-Bromoisoxazoline Intermediate

This contemporary strategy provides a versatile and high-yielding route to N-substituted and unsubstituted 3-aminoisoxazoles.[3][4] It decouples the ring formation from the installation of the amino group, offering superior control and flexibility. The key is the synthesis of a 3-bromo-4-methylisoxazoline precursor, which undergoes a facile addition-elimination reaction with an amine, followed by aromatization.

Causality and Mechanistic Rationale

Direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles is often inefficient, requiring harsh conditions and providing modest yields.[3] The isoxazoline route circumvents this challenge. The saturated 3-bromoisoxazoline is significantly more reactive towards nucleophilic attack by amines. The reaction proceeds via an addition-elimination mechanism in the presence of a base. The resulting 3-aminoisoxazoline is a stable intermediate that can be isolated and purified before the final, crucial oxidation step. This oxidation removes two hydrogen atoms to introduce the ring double bond, yielding the aromatic 3-aminoisoxazole product. Iodine-mediated oxidation protocols have proven particularly effective for this transformation.[6]

Experimental Protocol: A General Two-Step Procedure

This protocol is based on the methodology developed by convenient and reliable methodologies for heterocyclic chemistry.[3]

Step 1: Synthesis of 4-Methyl-1,2-oxazolin-3-amine

-

Reaction Setup: To a solution of 3-bromo-4-methyl-1,2-oxazoline (1.0 mmol) in an appropriate solvent such as THF (5 mL), add the amine source. For the parent amine, a solution of ammonia in methanol or ammonium hydroxide can be used (approx. 3.0 mmol).

-

Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol), to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the 4-methyl-1,2-oxazolin-3-amine intermediate.

Step 2: Oxidation to 4-Methyl-1,2-oxazol-3-amine

-

Reaction Setup: Dissolve the 4-methyl-1,2-oxazolin-3-amine intermediate (1.0 mmol) in acetonitrile (10 mL).

-

Oxidant Addition: Add iodine (I₂) (1.2 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature until the starting material is fully consumed (typically 2-4 hours), as monitored by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure 4-Methyl-1,2-oxazol-3-amine.

Trustworthiness and Self-Validation

This two-step procedure is noted for its reliability and consistently high yields.[3][4] The success of the method is validated at each stage. The formation of the 3-aminoisoxazoline intermediate can be confirmed by NMR, where the disappearance of the C-Br signal and the appearance of signals corresponding to the amino group are key indicators. The final oxidation step is confirmed by the aromatic signals in the ¹H and ¹³C NMR spectra of the final product and a corresponding mass change in MS analysis. The mild conditions tolerate a wide variety of functional groups, making this a preferred method in modern synthetic campaigns.[3]

Visualization: Two-Step Functionalization Pathway

Caption: Workflow for the two-step synthesis via an isoxazoline.

Quantitative Data Summary and Method Comparison

| Feature | Methodology I: Direct Cyclization | Methodology II: Two-Step Functionalization |

| Key Starting Materials | α,β-Dihalo-butyric acid nitrile | 3-Bromo-4-methyl-1,2-oxazoline |

| Primary Reagents | Hydroxylamine derivative, NaOH | Ammonia/Amine, DBU, Iodine |

| Typical Yields | Moderate to Good (Can be variable) | Consistently High[3][4] |

| Key Advantages | Convergent, atom-economical, potentially fewer steps. | High yields, excellent reliability, modular (allows for diverse amines), mild conditions.[3] |

| Challenges | Potential for isomeric impurities, may require harsh conditions (reflux), starting materials less common.[5] | Requires synthesis of the isoxazoline precursor, additional synthetic step (oxidation). |

Conclusion

The synthesis of 4-Methyl-1,2-oxazol-3-amine can be effectively accomplished through several strategic routes. The choice of method depends on the specific requirements of the synthetic campaign, including scale, desired purity, and the availability of starting materials. The Direct Cyclization method offers a rapid, convergent path, which may be suitable for large-scale production where a specific isomer can be reliably produced and isolated.[2] In contrast, the Two-Step Functionalization of a 3-bromoisoxazoline intermediate provides superior flexibility, control, and typically higher yields, making it an ideal choice for research and development, particularly when creating libraries of analogues for structure-activity relationship (SAR) studies.[3][4] Both methodologies underscore the versatility of isoxazole chemistry and provide robust tools for accessing this critical pharmaceutical intermediate.

References

-

Balskus, E. P., & Jacobsen, E. N. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(6), 1345–1348. Retrieved from [Link]

-

Balskus, E. P., & Jacobsen, E. N. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. Retrieved from [Link]

- Klohs, M. W., & Keller, F. (1966). U.S. Patent No. 3,242,189. Processes for preparing 3-amino-isoxazoles. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7. Synthetic utility of substituted 3aminoisoxazoles. Retrieved from [Link]

-

Kowalska, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine. Retrieved from [Link]

-

IUCr Journals. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1,2-oxazol-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-oxazol-3-amine, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a key pharmacophore found in numerous biologically active compounds, attributed to its unique electronic properties and ability to participate in hydrogen bonding.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-1,2-oxazol-3-amine, its synthesis, reactivity, and potential applications in drug discovery and development. Understanding these core characteristics is essential for its effective utilization as a versatile building block in the creation of novel therapeutic agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of 4-Methyl-1,2-oxazol-3-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-1,2-oxazol-3-amine | N/A |

| CAS Number | 1750-43-2 | [3] |

| Molecular Formula | C₄H₆N₂O | [3] |

| Molecular Weight | 98.10 g/mol | [3] |

| Melting Point | 45-50 °C | [4] |

| Boiling Point (Predicted) | 233.2 ± 20.0 °C | [4] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.13 ± 0.10 | [4] |

Solubility

Spectroscopic Profile

The structural elucidation of 4-Methyl-1,2-oxazol-3-amine is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the proton on the isoxazole ring, and a broad singlet for the amine (NH₂) protons. The chemical shifts would be influenced by the solvent used. In a typical deuterated solvent like CDCl₃, the methyl protons would likely appear in the range of δ 2.0-2.5 ppm, the ring proton around δ 7.5-8.5 ppm, and the amine protons in a variable region, often between δ 4.0-6.0 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the four carbon atoms. The methyl carbon would resonate at a higher field (lower ppm value), typically around 10-15 ppm. The two sp² hybridized carbons of the isoxazole ring would appear at lower fields, generally in the range of 140-170 ppm, with the carbon atom attached to the amino group (C3) being more shielded than the carbon at position 5. The carbon at position 4, attached to the methyl group, would also be in the downfield region.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-1,2-oxazol-3-amine, a primary amine, is expected to exhibit characteristic absorption bands.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Two bands, characteristic of a primary amine |

| C-H Stretch | 2950-2850 | Aliphatic C-H stretching of the methyl group |

| N-H Bend | 1650-1580 | Scissoring vibration of the primary amine |

| C=N Stretch | ~1640 | Characteristic of the isoxazole ring |

| C-N Stretch | 1335-1250 | Aromatic amine C-N stretching |

Synthesis and Reactivity

Proposed Synthesis of 4-Methyl-1,2-oxazol-3-amine

A plausible synthetic route to 4-Methyl-1,2-oxazol-3-amine can be adapted from established methods for isoxazole synthesis.[8][9] A common approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne. For this specific molecule, the synthesis could start from 2-butynenitrile.

Caption: Proposed synthetic pathway for 4-Methyl-1,2-oxazol-3-amine.

Experimental Protocol:

-

Oxime Formation: To a solution of 2-butynenitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added. The reaction mixture is stirred at room temperature until the formation of 2-butynenitrile oxime is complete, as monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Generation: The resulting oxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in a solvent like dichloromethane or ethyl acetate to generate the corresponding nitrile oxide in situ.

-

Cyclization: The in situ generated nitrile oxide undergoes a base-promoted intramolecular cyclization to yield 4-Methyl-1,2-oxazol-3-amine. The product can be purified by column chromatography.

Chemical Reactivity

The chemical reactivity of 4-Methyl-1,2-oxazol-3-amine is primarily dictated by the nucleophilic amino group and the isoxazole ring. The amino group can readily undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The presence of the methyl group at the 4-position can influence the regioselectivity of reactions involving the isoxazole ring.

Applications in Drug Discovery and Development

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] 4-Methyl-1,2-oxazol-3-amine serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.

Caption: Potential applications of 4-Methyl-1,2-oxazol-3-amine in drug discovery.

The amino group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, acylation of the amino group with various carboxylic acids or sulfonyl chlorides can lead to libraries of compounds for screening against different biological targets. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.[2]

Conclusion

4-Methyl-1,2-oxazol-3-amine is a heterocyclic compound with a well-defined set of physicochemical properties and predictable reactivity. Its utility as a synthetic intermediate is evident from the reactivity of its amino group and the stability of the isoxazole core. For researchers and scientists in drug development, this molecule offers a versatile platform for the design and synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further exploration of its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value in the field of medicinal chemistry.

References

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 735–738. Available at: [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. Available at: [Link]

-

ChemicalBook. (n.d.). 4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2021, October 20). 13C NMR Chemical Shifts. Available at: [Link]

-

Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. Available at: [Link]

-

Fershtat, L. L., et al. (2020). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2020(2), M1131. Available at: [Link]

-

Larin, A. A., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(4), M1011. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Tummatorn, J., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25307-25314. Available at: [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Zohra, F., et al. (2017). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]

-

Web of Science. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide | C10H11N3O3S | CID 46173983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 9. Isoxazole synthesis [organic-chemistry.org]

A Technical Guide to the Structural Characterization of 4-Methyl-1,2-oxazol-3-amine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methyl-1,2-oxazol-3-amine (also known as 3-amino-4-methylisoxazole) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable precursor for a range of pharmacologically active compounds, particularly sulfonamides. This guide provides a comprehensive, in-depth analysis of the essential techniques and methodologies for the unambiguous structural characterization of this compound. We will explore the synergistic application of spectroscopic, crystallographic, and computational methods, explaining not only the "how" but the "why" behind experimental choices to ensure a robust and validated structural assignment.

Foundational Molecular Structure & Properties

Before delving into advanced characterization, a baseline understanding of the molecule's fundamental properties is essential.

A critical feature of 3-aminoisoxazole systems is the potential for prototropic tautomerism. The molecule can exist in equilibrium between the canonical amino form and the imino form. The relative stability of these tautomers is influenced by factors such as solvent polarity, pH, and solid-state packing forces.[3] Computational studies suggest that for many related systems, the amino tautomer is more stable, but experimental validation is crucial for a complete understanding.[3]

Caption: A generalized workflow for structural elucidation via NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: For primary amines, the key diagnostic is the presence of two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The absence of one of these bands would suggest a secondary amine or a different tautomeric form. The use of Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a strong indicator of a primary amine. [4] |

| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Corresponds to the stretching vibrations of the sp³ hybridized C-H bonds. |

| ~1650 | C=N Stretch | Isoxazole Ring | Characteristic stretching vibration of the endocyclic imine bond. [5] |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Bending vibration of the amine group, often appearing near aromatic C=C stretches. |

| 1500 - 1400 | C=C Stretch | Isoxazole Ring | Stretching vibration associated with the double bond within the heterocyclic ring. |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 4-Methyl-1,2-oxazol-3-amine, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Subsequent tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are then used to validate the structure by observing predictable bond cleavages. [6][7] Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z 98.0480 (calculated for C₄H₆N₂O)

-

Protonated Ion [M+H]⁺: m/z 99.0558

-

Key Fragmentation Pathways: Fragmentation of the isoxazole ring is a common pathway. [6][7]Expected fragments could arise from the loss of small neutral molecules like CO, HCN, or cleavage of the N-O bond. Analyzing these fragments confirms the core ring structure.

Caption: A standard workflow for structural confirmation using ESI-MS/MS.

Definitive Structure and Computational Insights

While spectroscopy provides strong evidence, X-ray crystallography offers definitive proof of the solid-state structure, and computational chemistry provides a theoretical framework for understanding its properties.

Single-Crystal X-ray Diffraction

This technique provides an atomic-resolution 3D map of the molecule in its crystalline form.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data.

Expertise & Causality: By using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)), researchers can predict key properties before or during experimental work. [12][13]This is not just a confirmatory step; it can guide the interpretation of complex spectra and explain observed reactivity.

Applications of DFT:

-

Geometry Optimization: Predicts bond lengths and angles, which can be compared with crystallographic data.

-

Tautomer Stability: Calculates the relative energies of the amino and imino tautomers to predict which is more stable in the gas phase. [3]* Spectra Prediction: Simulates IR and NMR spectra, which aids in the assignment of experimental peaks. [13][14]* Electronic Properties: Generates Molecular Electrostatic Potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into chemical reactivity. [15]

Synthesis and Purification: Ensuring Sample Integrity

The quality of any structural characterization is contingent on the purity of the sample.

General Synthetic Approach: 3-Aminoisoxazoles are commonly synthesized via the reaction of hydroxylamine with β-ketonitriles or related precursors. For 4-Methyl-1,2-oxazol-3-amine, a plausible route involves the condensation of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride.

Protocol: General Purification by Recrystallization

-

Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity should be confirmed by melting point analysis and TLC before proceeding with characterization.

Conclusion

The structural characterization of 4-Methyl-1,2-oxazol-3-amine is a process of synergistic validation. While NMR provides the primary map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. High-resolution mass spectrometry validates the elemental composition and offers structural clues through fragmentation. Finally, X-ray crystallography provides unequivocal proof of the solid-state structure, while computational studies offer a powerful theoretical lens to understand and predict the molecule's properties. By integrating these techniques, researchers can achieve an authoritative and robust characterization of this important chemical entity, enabling its confident use in drug discovery and materials science.

References

-

Arzine, A., Abchir, O., Chalkha, M., et al. (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Comput Biol Chem, 108, 107993. Available from: [Link]

-

(N.D.). DFT STUDIES OF OXAZOLE DERIVATIVE. IJRAR, 9(3). Available from: [Link]

-

(2021). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

-

Gholamhosseini-Nazari, F., et al. (2016). Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. J Fluoresc, 26(5), 1835-42. Available from: [Link]

-

(2021). MEP images of synthesized isoxazole derivatives calculated by DFT/B3LYP/6-31G (d,p) basis set. ResearchGate. Available from: [Link]

-

Melli, A., Melosso, M., Lengsfeld, K.G., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278. Available from: [Link]

-

Melli, A., Melosso, M., Lengsfeld, K.G., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10). Available from: [Link]

-

(N.D.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available from: [Link]

-

Abdul Manan, F., et al. (2023). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available from: [Link]

-

(N.D.). of the photochemistry of 3‐hydroxy‐ and 3‐amino‐isoxazole, 1 a and 1 b, with the capture of 3‐hydroxy and 3‐amino nitrile ylide, 3 a and 3 b, in argon and nitrogen matrices at 12 K. ResearchGate. Available from: [Link]

-

Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available from: [Link]

-

(N.D.). 3 - Supporting Information. Available from: [Link]

-

Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 8), o2530. Available from: [Link]

-

Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. Available from: [Link]

-

Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available from: [Link]

-

(2021). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF. ResearchGate. Available from: [Link]

-

(2025). 4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database. Available from: [Link]

-

(2022). Spectroscopic parameters and fit statistics for 3-aminoisoxazole. ResearchGate. Available from: [Link]

-

Sery, F., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J Org Chem, 14, 2772-2779. Available from: [Link]

-

(2022). Molecular structure and atom labeling of 3-aminoisoxazole. On the... ResearchGate. Available from: [Link]

-

(N.D.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. Available from: [Link]

-

(2023). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. Available from: [Link]

-

(2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. Available from: [Link]

-

(2020). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available from: [Link]

-

(2025). 3-Amino-5-methylisoxazole. PubChem. Available from: [Link]

-

(2025). N,4-dimethyl-1,3-oxazol-2-amine. Chemical Synthesis Database. Available from: [Link]

-

Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available from: [Link]

-

Das, S., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 19(39), 5855-5866. Available from: [Link]

-

El-Faham, A., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(11), 19688-19700. Available from: [Link]

-

(N.D.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available from: [Link]

-

(2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(19), 7480-7484. Available from: [Link]

-

Boschi, D., Lolli, M. L., & White, R. L. (2021). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 56(1), e4655. Available from: [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. Available from: [Link]

-

(2020). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. 3-Aminoisoxazole(1750-42-1)IR [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Methyl-1,2-oxazol-3-amine Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Derivatives of 4-Methyl-1,2-oxazol-3-amine, in particular, serve as versatile building blocks in the synthesis of novel therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] A thorough and unambiguous structural confirmation of these derivatives is paramount for advancing drug discovery programs, establishing structure-activity relationships (SAR), and ensuring regulatory compliance.

This guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of 4-Methyl-1,2-oxazol-3-amine derivatives. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Workflow for Spectroscopic Elucidation

The structural confirmation of a novel 4-Methyl-1,2-oxazol-3-amine derivative is a multi-faceted process. No single technique provides a complete picture; rather, it is the synergy of multiple spectroscopic methods that affords definitive characterization. The following workflow represents a robust, self-validating approach to structural analysis.

Caption: General workflow for the synthesis and structural validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework. For 4-Methyl-1,2-oxazol-3-amine derivatives, ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Interpreting the Spectra

The core structure of 4-Methyl-1,2-oxazol-3-amine presents a distinct set of signals. Understanding these baseline shifts is critical to identifying the influence of further derivatization.

Caption: Key NMR environments in the 4-Methyl-1,2-oxazol-3-amine core.

-

¹H NMR Spectrum:

-

Methyl Protons (-CH₃): A sharp singlet typically appears in the upfield region around δ 2.1-2.4 ppm . Its integration value of 3H is a key identifier.

-

Amine Protons (-NH₂): A broad singlet is expected between δ 5.0-6.5 ppm .[5] The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are readily observable, whereas in CDCl₃, they may be broader or exchange with trace water.

-

Isoxazole Ring Proton (C5-H): The single proton on the isoxazole ring is deshielded and appears as a singlet further downfield, typically around δ 8.0-8.5 ppm .[4] Its exact position is sensitive to substituents on the amine nitrogen.

-

-

¹³C NMR Spectrum:

-

Methyl Carbon (-CH₃): The methyl carbon signal is found in the far upfield region, typically at δ 10-12 ppm .[2]

-

Ring Carbon C4: This quaternary carbon, substituted with the methyl group, resonates around δ 100-110 ppm .[5]

-

Ring Carbon C5: The protonated ring carbon appears in the range of δ 150-158 ppm .

-

Ring Carbon C3: The carbon bearing the amino group (C3) is the most downfield of the ring carbons due to its attachment to two heteroatoms (O and N), appearing around δ 160-170 ppm .

-

Table 1: Typical NMR Chemical Shifts (δ ppm) for the 4-Methyl-1,2-oxazol-3-amine Core

| Group | ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | Key Features |

|---|---|---|---|

| 4-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 12 | Sharp singlet, high-field signal |

| 3-NH₂ | 5.0 - 6.5 (br s, 2H) | - | Exchangeable, broad, solvent-dependent |

| 5-H | 8.0 - 8.5 (s, 1H) | 150 - 158 | Downfield singlet |

| C3 | - | 160 - 170 | Quaternary, most downfield ring carbon |

| C4 | - | 100 - 110 | Quaternary, methyl-substituted |

Note: 's' denotes singlet, 'br s' denotes broad singlet. Shifts are approximate and vary with substitution.

Trustworthiness: A Self-Validating Protocol

This protocol ensures reproducibility and high-quality data.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified derivative directly into a clean, dry NMR tube.

-

Causality: This amount provides an excellent signal-to-noise ratio in a reasonable number of scans without leading to concentration-dependent signal broadening for most derivatives.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Causality: DMSO-d₆ is the preferred starting solvent as it dissolves a wide range of polar and non-polar compounds and its residual water peak (around 3.33 ppm) does not typically overlap with key signals. It also slows the exchange of N-H protons, making them sharper and easier to identify.[2]

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H.

-

Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in highly substituted derivatives.

-

Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

-

For complex derivatives where assignments are ambiguous, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are critical for definitively linking protons to their attached carbons and establishing the connectivity of the entire molecule.[6]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4-Methyl-1,2-oxazol-3-amine derivatives, it provides direct evidence for the presence of the amine group and the integrity of the isoxazole ring.

Expertise & Experience: Interpreting the Spectrum

-

N-H Vibrations: The primary amine (-NH₂) is the most prominent feature. Look for a pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7] A broad absorption may also be present due to hydrogen bonding. Additionally, an N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹ .[7]

-

C-H Vibrations: Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, typically around 2920-2980 cm⁻¹ .[2]

-

Ring Vibrations (Fingerprint Region): The isoxazole ring gives rise to a series of characteristic absorptions in the fingerprint region (1400-1650 cm⁻¹ ). The C=N stretching vibration is particularly important and is usually found around 1630-1650 cm⁻¹ .[5][8] The N-O stretching band is typically weaker and appears in the 1400-1440 cm⁻¹ range.[2]

Table 2: Key IR Absorption Frequencies for 4-Methyl-1,2-oxazol-3-amine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium-Weak |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | Medium-Variable |

| Isoxazole Ring (C=N) | Stretch | 1630 - 1650 | Medium-Strong |

| Aromatic/Ring C=C | Stretch | 1450 - 1600 | Medium |

| Isoxazole Ring (N-O) | Stretch | 1400 - 1440 | Medium-Weak |

| Methyl (C-H) | Stretch | 2920 - 2980 | Medium |

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: FTIR Analysis

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan.

-

Place a small amount (1-2 mg) of the solid, purified derivative onto the crystal.

-

Causality: ATR is the preferred method for solids as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Process the data by performing an ATR correction to account for the variation in penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electron Impact (EI) is a common high-energy ionization technique that induces reproducible fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight via the protonated molecular ion [M+H]⁺.[5]

Expertise & Experience: Interpreting the Spectrum

The fragmentation of the isoxazole ring is a key diagnostic feature.[9][10] Upon ionization, the ring is prone to cleavage, leading to characteristic neutral losses and fragment ions.

Caption: A simplified representation of potential fragmentation pathways for the isoxazole core.

-

Molecular Ion (M⁺˙ or [M+H]⁺): This is the most important signal, confirming the molecular weight of the synthesized derivative. In ESI, the [M+H]⁺ peak is often the base peak. In EI, the M⁺˙ peak should be clearly visible.

-

Key Fragmentation Pathways: The fragmentation of isoxazoles is complex and can proceed through multiple pathways.[9][10] A common and diagnostic fragmentation involves the cleavage of the N-O bond followed by rearrangements.

-

Loss of Acetonitrile (CH₃CN): A significant fragmentation pathway can lead to the loss of a neutral acetonitrile molecule (41 u) from the molecular ion, originating from the C4, its methyl group, and the ring nitrogen.

-

Formation of m/z 41: The observation of an ion at m/z 41 corresponding to [CH₃CN]⁺˙ is a strong indicator of the core structure.

-

Loss of CO: Rearrangement can lead to the loss of carbon monoxide (28 u).

-

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: High-Resolution MS (HRMS) Analysis

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Causality: These solvents are volatile and compatible with ESI, promoting efficient ionization. The low concentration prevents detector saturation and the formation of adducts.

-

Add a trace amount of formic acid (0.1%) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion, which is a critical step in confirming the identity of a new compound.[5][8]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. For 4-Methyl-1,2-oxazol-3-amine derivatives, it is useful for confirming the presence of the conjugated heterocyclic system.

Expertise & Experience: Interpreting the Spectrum

-

π → π Transitions:* The isoxazole ring contains π-electrons and will exhibit absorption in the UV region. A characteristic absorption maximum (λ_max) is typically observed in the range of 240-280 nm , corresponding to a π → π* electronic transition.[3][11]

-

Solvatochromism: The position of λ_max can be influenced by the polarity of the solvent. A shift to longer wavelengths (a bathochromic or red shift) upon increasing solvent polarity is often observed, indicating a change in the dipole moment between the ground and excited states.[12]

-

Influence of Substituents: Derivatization, especially with aromatic groups attached to the 3-amino position, will extend the conjugation and cause a significant bathochromic shift of the λ_max to longer wavelengths.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

Create a dilute solution (e.g., 10 µg/mL) from the stock solution.

-

Causality: The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.) to adhere to the Beer-Lambert law.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Record a baseline spectrum with the blank cuvette in the beam path.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

-

References

-

Irfan, A., Al-Sehemi, A. G., & Rasool, A. (2016). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Theoretical and Computational Chemistry, 15(07), 1650060. [Link]

-

Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

-

Bhattacharya, A., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

-

Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Semantic Scholar. [Link]

-

Unknown Authors. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

Ahmad, B., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

-

Patel, H. D., & Patel, K. D. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

-

Thirunarayanan, G., & Sekar, K. G. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

-

Selva, A., & Vettori, U. (n.d.). Mass spectrometry of oxazoles. Unknown Source. [Link]

-

Unknown Authors. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

-

Fershtat, L. L., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank. [Link]

-

Crow, W. D., & Paddon-Row, M. N. (n.d.). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Semantic Scholar. [Link]

-

Unknown Authors. (n.d.). Supporting Information for compounds 2,3,4,5. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2023). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. ResearchGate. [Link]

-

Sohail, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. ResearchGate. [Link]

-

Alhagri, I., et al. (2023). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis. Heliyon. [Link]

-

Melli, A., et al. (2020). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]

-

Unknown Authors. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem Compound Database. [Link]

-

Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem Compound Database. [Link]

-

Pires, J. A., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. [Link]

-

Unknown Authors. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Unknown Source. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fershtat, L. L., et al. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]

-

Unknown Authors. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of... ResearchGate. [Link]

-

Unknown Authors. (n.d.). Infrared Spectroscopy. CDN. [Link]

-

Unknown Authors. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal. [Link]

-

Wójcik, M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

-

Unknown Authors. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry. [Link]

-

Vasselin, T., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. [Link]

-

Unknown Authors. (n.d.). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. ResearchGate. [Link]

-

Unknown Authors. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

-

Unknown Authors. (n.d.). In situ attenuated total reflection-fourier transform infrared spectroscopy (ATR-FTIR) combined with non-negative matrix factorization for investigating synthesis reaction mechanism of 3-amino-4-aminoximefurazan. ResearchGate. [Link]

-

Unknown Authors. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Fershtat, L. L., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. ResearchGate. [Link]

Sources

- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciarena.com [sciarena.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry | Semantic Scholar [semanticscholar.org]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-1,2-oxazol-3-amine Analogs

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-methyl-1,2-oxazol-3-amine and its analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic scaffold, offering field-proven insights into spectral interpretation, experimental design, and the influence of molecular structure on NMR data.

Introduction: The Significance of the 4-Methyl-1,2-oxazol-3-amine Core

The 4-methyl-1,2-oxazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery programs. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for their structural elucidation in solution. An unambiguous assignment of ¹H and ¹³C NMR signals is critical for confirming the identity, purity, and conformation of newly synthesized analogs, thereby ensuring the integrity of subsequent biological evaluations.

This guide will systematically dissect the key features of the ¹H and ¹³C NMR spectra of 4-methyl-1,2-oxazol-3-amine analogs, providing a framework for confident spectral interpretation.

Foundational Principles of NMR for Isoxazole Systems

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that dictates the chemical shifts of the ring's protons and carbons. The nitrogen atom, being more electronegative than carbon, generally deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the oxygen atom can exert a more complex influence, with its lone pairs potentially contributing to shielding effects. The overall electronic distribution is a balance of inductive and resonance effects from the heteroatoms and any substituents on the ring.

¹H NMR Spectral Analysis of 4-Methyl-1,2-oxazol-3-amine Analogs

A detailed ¹H NMR spectrum provides a wealth of information regarding the proton environment of a molecule. For the 4-methyl-1,2-oxazol-3-amine core, the key signals to consider are the C5-H proton, the methyl protons, and the amine protons.

Predicted Chemical Shifts for the Core Structure

-

C5-H Proton: In the unsubstituted isoxazole ring, the C5-H proton is typically the most downfield of the ring protons.[2] For 4-methyl-1,2-oxazol-3-amine, this proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 7.5 - 8.5 ppm . The electron-donating amino group at C3 and the methyl group at C4 would influence this, but the proximity to the electronegative nitrogen and oxygen atoms will keep it in the aromatic/heteroaromatic region.

-

Methyl Protons (-CH₃): The protons of the methyl group at C4 will appear as a singlet. Due to the electronic environment of the isoxazole ring, these protons are expected to be slightly downfield compared to a typical alkyl methyl group, likely in the range of δ 2.0 - 2.5 ppm .

-

Amine Protons (-NH₂): The protons of the primary amine at C3 will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A general expected range is δ 4.0 - 6.0 ppm . In the presence of D₂O, this signal will exchange and disappear, a useful technique for its confirmation.

Influence of Substituents on ¹H NMR Spectra

The introduction of substituents onto the isoxazole ring or the amine group will cause predictable changes in the ¹H NMR spectrum.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or acyl groups will deshield nearby protons, causing their signals to shift downfield to a higher ppm value. For example, an EWG at the C5 position would significantly shift the C5-H proton further downfield.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl groups will shield adjacent protons, causing their signals to shift upfield to a lower ppm value.

¹³C NMR Spectral Analysis of 4-Methyl-1,2-oxazol-3-amine Analogs

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. For 4-methyl-1,2-oxazol-3-amine, the key signals are the three carbons of the isoxazole ring and the methyl carbon.

Predicted Chemical Shifts for the Core Structure

Drawing again from the data for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, we can estimate the chemical shifts for the core carbons of 4-methyl-1,2-oxazol-3-amine.[1]

-

C3 Carbon: This carbon is bonded to the amino group and is part of the C=N bond of the isoxazole ring. It is expected to be significantly downfield, likely in the range of δ 155 - 165 ppm .

-

C4 Carbon: This is a quaternary carbon, substituted with a methyl group. Its signal is expected to be further upfield compared to the other ring carbons, likely in the range of δ 100 - 115 ppm . Quaternary carbons often exhibit weaker signals in proton-decoupled ¹³C NMR spectra.

-

C5 Carbon: This carbon is adjacent to the ring oxygen and bears a proton. It is expected to be downfield, with a predicted chemical shift in the range of δ 140 - 150 ppm .

-

Methyl Carbon (-CH₃): The carbon of the methyl group at C4 will appear in the aliphatic region of the spectrum, typically in the range of δ 10 - 20 ppm .

Data Presentation: Predicted NMR Data Summary

| Nucleus | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| C5-H | 7.5 - 8.5 | 140 - 150 | Singlet |

| -CH₃ | 2.0 - 2.5 | 10 - 20 | Singlet |

| -NH₂ | 4.0 - 6.0 (variable) | - | Broad Singlet |

| C3 | - | 155 - 165 | - |

| C4 | - | 100 - 115 | - |

Note: These are predicted ranges based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and specific analog.

Experimental Protocol for NMR Analysis

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). DMSO-d₆ is often advantageous for compounds with exchangeable protons like amines, as it can slow down the exchange rate and lead to sharper signals.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the identity of the -NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

-

Two-Dimensional (2D) NMR: For unambiguous assignment, especially for more complex analogs, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of 4-methyl-1,2-oxazol-3-amine analogs.

Caption: General NMR Analysis Workflow.

Conclusion

The structural elucidation of 4-methyl-1,2-oxazol-3-amine analogs is a critical step in the drug discovery and development process. ¹H and ¹³C NMR spectroscopy provides an unparalleled level of detail for confirming the identity and purity of these compounds. By understanding the fundamental principles of isoxazole NMR and the predictable effects of substituents, researchers can confidently interpret their spectral data. While specific experimental data for the parent 4-methyl-1,2-oxazol-3-amine is elusive in the current literature, a robust framework for its characterization can be established through the analysis of closely related analogs and the application of established NMR principles. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

-

Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC - NIH. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

-

4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem. [Link]

-

3-Amino-5-methylisoxazole. PubChem. [Link]

-

5-Amino-3-methylisoxazole. PubChem. [Link]

-

4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database. [Link]

-

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem. [Link]

-

4 - The Royal Society of Chemistry. [Link]

-

3 - Supporting Information. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

3-Amino-5-methylisoxazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Foreword: From Raw Data to Molecular Insight

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Aminoisoxazole Compounds

As a Senior Application Scientist, my primary goal is to bridge the gap between instrumental output and actionable scientific understanding. Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, yet its true power is unlocked not just by identifying peaks, but by comprehending the story they tell about molecular structure, bonding, and environment. This guide is designed for researchers and drug development professionals who work with aminoisoxazole compounds. It moves beyond a simple recitation of frequency tables to provide a framework for interpreting spectra with confidence, grounded in the principles of vibrational spectroscopy and validated by computational and experimental evidence. We will explore the causality behind spectral features, enabling you to not only identify your compound but to understand its nuanced structural characteristics.

The Vibrational Landscape of Aminoisoxazoles

Aminoisoxazoles are heterocyclic compounds featuring an isoxazole ring substituted with an amino group (-NH₂). The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms adjacent to one another. This arrangement creates a unique electronic environment that, along with the position of the amino substituent, dictates the molecule's vibrational behavior.

When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. These vibrations are quantized and correspond to specific motions, such as the stretching and bending of bonds. The frequency of these vibrations is determined by the bond strength, the mass of the atoms involved, and the overall molecular geometry. Therefore, an IR spectrum serves as a distinct molecular fingerprint.

The key to interpreting the IR spectrum of an aminoisoxazole lies in dissecting it into contributions from its two primary components: the isoxazole ring and the amino group .

Characteristic Vibrations of the Isoxazole Core

The isoxazole ring gives rise to a series of characteristic absorptions, primarily in the fingerprint region (1600-600 cm⁻¹). These are often complex and coupled, but key stretching vibrations can be reliably assigned.

-

C=N Stretching (ν_C=N): This vibration is a strong indicator of the heterocyclic core and typically appears in the 1625-1590 cm⁻¹ region. In many isoxazole derivatives, this band is sharp and intense.[1][2]

-

C=C Stretching (ν_C=C): Aromatic and heterocyclic C=C stretching vibrations occur in the 1590-1470 cm⁻¹ range. These bands can be of variable intensity and may overlap with other ring modes.[3]

-

N-O and C-O Stretching (ν_N-O, ν_C-O): The stretching vibrations of the N-O and C-O single bonds within the ring are defining features. The N-O stretch is often found around 1420-1380 cm⁻¹, while the C-O stretch appears at lower wavenumbers.[3][4] These bands are crucial for confirming the integrity of the isoxazole ring.

The Signature of the Amino Group (-NH₂)

The amino group provides some of the most recognizable and informative peaks in the spectrum. Its vibrations are highly sensitive to hydrogen bonding and the electronic influence of the isoxazole ring.

-

N-H Stretching (ν_N-H): A primary amine (-NH₂) will characteristically show two bands in the 3500-3100 cm⁻¹ region.[5]

-

Asymmetric Stretch: Occurs at a higher frequency (typically 3400-3300 cm⁻¹).

-